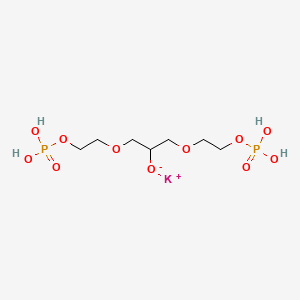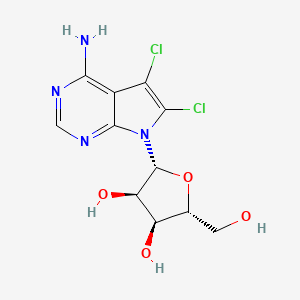
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is a chemical compound with the molecular formula C7H17O11P2K. It is known for its unique structure, which includes both phosphate and potassium ions. This compound is often used in various scientific and industrial applications due to its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide, followed by phosphorylation using phosphoric acid. The final step involves neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphate esters and substituted derivatives, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to act as a building block for various chemical reactions .
Biology
In biological research, this compound is used in the study of phosphate metabolism and as a phosphate donor in enzymatic reactions. It is also used in the preparation of buffer solutions .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry
Industrially, this compound is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt involves its interaction with various molecular targets, including enzymes and metal ions. The phosphate groups in the compound can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the potassium ions can influence cellular functions by modulating ion channels and transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), sodium salt: Similar in structure but contains sodium instead of potassium.
3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
The uniqueness of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt lies in its combination of phosphate and potassium ions, which imparts specific chemical properties and makes it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
94071-07-5 |
|---|---|
Molekularformel |
C7H17KO11P2 |
Molekulargewicht |
378.25 g/mol |
IUPAC-Name |
potassium;1,3-bis(2-phosphonooxyethoxy)propan-2-olate |
InChI |
InChI=1S/C7H17O11P2.K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;/h7H,1-6H2,(H2,9,10,11)(H2,12,13,14);/q-1;+1 |
InChI-Schlüssel |
OFQDRNLAFFEURU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)







![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
